molecular formula C15H14ClN7OS B2779398 (4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(5-chlorothiophen-2-yl)methanone CAS No. 1795419-88-3

(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(5-chlorothiophen-2-yl)methanone

Cat. No. B2779398
CAS RN: 1795419-88-3
M. Wt: 375.84
InChI Key: ZVPSPYPFVNXRLM-UHFFFAOYSA-N
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Description

(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(5-chlorothiophen-2-yl)methanone is a useful research compound. Its molecular formula is C15H14ClN7OS and its molecular weight is 375.84. The purity is usually 95%.
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Scientific Research Applications

Anticancer Activity

1,2,4-Triazole derivatives have been extensively studied for their anticancer properties. The presence of the 1,2,4-triazole moiety in the compound suggests potential efficacy against cancer cell lines. For instance, similar compounds have shown inhibitory activities against MCF-7 and HCT-116 cancer cell lines, with IC50 values indicating potent cytotoxicity . This suggests that our compound could be optimized for selective anticancer activity, potentially offering a new avenue for cancer treatment.

Antimicrobial and Antifungal Effects

Triazole derivatives are well-known for their antimicrobial and antifungal effects. The triazole ring can interact with enzymes or receptors in microbial cells, disrupting their function. This interaction is the basis for the development of triazole-based antifungal agents like fluconazole and itraconazole . The compound could be explored for similar applications, potentially leading to new treatments for infectious diseases.

Antiviral Properties

The triazole core structure is also associated with antiviral properties. It can be designed to interfere with viral replication by targeting viral enzymes or replication machinery. Given the structural features of the compound, it could be investigated for activity against viruses, contributing to the development of new antiviral medications .

Anti-Inflammatory and Analgesic Applications

Compounds containing 1,2,4-triazole have been reported to exhibit anti-inflammatory and analgesic activities. These effects are often mediated through the modulation of inflammatory pathways or interactions with pain receptors. The compound could be a candidate for the development of new anti-inflammatory or analgesic drugs .

Anticonvulsant Potential

The 1,2,4-triazole ring has been linked to anticonvulsant effects, which are crucial in the treatment of epilepsy and other seizure disorders. By acting on central nervous system receptors or ion channels, triazole derivatives can modulate neuronal excitability and prevent seizures. Research into the anticonvulsant potential of this compound could lead to novel therapies for neurological conditions .

Antidepressant and Anxiolytic Effects

Some 1,2,4-triazole derivatives have shown promise as antidepressant and anxiolytic agents. These compounds may affect neurotransmitter systems involved in mood regulation and anxiety, such as serotonin or GABA. Investigating the compound for these properties could yield new options for the treatment of mental health disorders .

properties

IUPAC Name

(5-chlorothiophen-2-yl)-[4-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClN7OS/c16-12-2-1-11(25-12)15(24)22-7-5-21(6-8-22)13-3-4-14(20-19-13)23-10-17-9-18-23/h1-4,9-10H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVPSPYPFVNXRLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN=C(C=C2)N3C=NC=N3)C(=O)C4=CC=C(S4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClN7OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(5-chlorothiophen-2-yl)methanone

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